molecular formula C8H10N4O B11094232 7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol

7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Cat. No.: B11094232
M. Wt: 178.19 g/mol
InChI Key: NSRFCALZMQVROW-UHFFFAOYSA-N
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Description

7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol ( 52077-49-3) is a high-purity heterocyclic compound supplied with a minimum purity of 98% . It is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a class of nitrogen-containing heterocycles recognized for their significant potential in medicinal chemistry and drug discovery . This specific ethyl-methyl analogue has a molecular formula of C₈H₁₀N₄O and a molecular weight of 178.19 g/mol . The triazolo[4,3-b]pyridazine core is a privileged structure in pharmaceutical research. Recent scientific studies highlight that derivatives of this scaffold are being actively investigated as potent inhibitors of key oncogenic kinases, such as c-Met and Pim-1 . These enzymes are critical targets in cancer research due to their roles in tumor proliferation, survival, and metastasis . As a building block, this compound provides researchers with a versatile intermediate for synthesizing novel compounds for anticancer drug discovery and other therapeutic areas. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against biological targets. This product is intended for research purposes by qualified laboratory personnel. It is strictly for research and further manufacturing use only and is not certified for human therapeutic or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information, which recommends storing the compound sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

7-ethyl-6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one

InChI

InChI=1S/C8H10N4O/c1-3-6-5(2)11-12-4-9-10-8(12)7(6)13/h4,11H,3H2,1-2H3

InChI Key

NSRFCALZMQVROW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN2C=NN=C2C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazolo[4,3-b]pyridazine with ethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 8 undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Application Reference
H<sub>2</sub>O<sub>2</sub>Aqueous medium, 50–80°C8-Oxo derivative (keto form)Precursor for electrophilic substitutions
KMnO<sub>4</sub>Acidic conditions, refluxOxidized pyridazine ring with carboxylate groupsFunctionalization for bioactivity studies

Key Findings :

  • Oxidation of the hydroxyl group generates reactive intermediates for further derivatization.

  • Ring oxidation typically requires harsh conditions due to the aromatic stability of the triazolo-pyridazine system.

2.1. Chlorination

The hydroxyl group is replaced by chlorine using phosphorus oxychloride (POCl<sub>3</sub>):

Reagent Conditions Yield Product Utility
POCl<sub>3</sub>Reflux, 4–6 hours75–85%8-Chloro-7-ethyl-6-methyl- triazolo[4,3-b]pyridazineIntermediate for cross-coupling reactions

Mechanism :

  • POCl<sub>3</sub> acts as both a chlorinating agent and a Lewis acid, facilitating nucleophilic substitution at position 8 .

2.2. Nucleophilic Aromatic Substitution

The chloro derivative reacts with amines or phenols:

Nucleophile Conditions Product Biological Relevance
4-AminophenolDCM, DIPEA, room temperature8-(4-Hydroxyphenylamino)-substituted derivativeEnhanced kinase inhibition (IC<sub>50</sub> = 12 nM)
2-(Pyridin-4-yl)ethylamineReflux in n-butyl alcoholN-Alkylated triazolo-pyridazineImproved solubility and target affinity

Acylation and Esterification

The hydroxyl group reacts with acyl chlorides to form esters or amides:

Reagent Conditions Product Key Data
Acetyl chloridePyridine, 0°C → RT8-Acetoxy derivativeMelting point: 162–165°C
Benzoyl chlorideDCM, catalytic DMAP8-Benzoyloxy analogUsed in SAR studies for antitumor activity

Notable Observation :

  • Acylated derivatives show improved metabolic stability compared to the parent compound .

Ring Functionalization

The ethyl and methyl groups undergo selective modifications:

4.1. Alkylation/Dealkylation

Reaction Reagent Product Outcome
Ethyl group oxidationCrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Carboxylic acid at position 7Enhanced polarity for pharmacokinetic optimization
Methyl group brominationNBS, AIBN6-Bromomethyl derivativeIntermediate for Suzuki-Miyaura coupling

Stability and Degradation

Under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, 100°C): Cleavage of the triazole ring, yielding pyridazine-3,6-diol derivatives .

  • Alkaline Conditions (NaOH, 80°C): Degradation to unidentified polar metabolites, limiting oral bioavailability .

Comparative Reactivity Table

Position Reactivity Preferred Reactions Challenges
C8-OHHigh (nucleophilic)Oxidation, chlorination, acylationCompeting side reactions under harsh conditions
C6-CH<sub>3</sub>ModerateBromination, radical substitutionsSteric hindrance from adjacent ethyl group
Triazole ringLow (aromatic stability)Electrophilic substitutions only under catalysisLimited functionalization options

Scientific Research Applications

Biological Activities

Research indicates that 7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol exhibits a range of biological activities, making it a valuable compound in drug development. Its potential applications include:

  • Antitumor Activity:
    • Studies have shown that derivatives of triazole compounds can inhibit the proliferation of cancer cells. For instance, the compound has demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties:
    • The compound has been evaluated for its antimicrobial activity against several pathogens. Research suggests that it may inhibit bacterial growth and possess antifungal properties, which could be beneficial in developing new antibiotics .
  • Anti-inflammatory Effects:
    • The anti-inflammatory potential of this compound has been explored in various studies. It has shown promise in reducing inflammation markers and alleviating symptoms in models of inflammatory diseases .
  • Neuroprotective Effects:
    • Preliminary research suggests that this compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders by mitigating oxidative stress and neuroinflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Various synthetic routes have been reported in literature, often focusing on optimizing yield and purity .

Example Synthesis Route:

  • Starting Materials:
    • Ethyl hydrazinecarboxylate
    • Appropriate aldehydes or ketones
  • Reactions:
    • Condensation reactions followed by cyclization steps to form the triazole ring.
  • Purification:
    • Techniques such as recrystallization or chromatography are employed to isolate the desired product.

Case Study 1: Antitumor Activity

A study published in the International Journal of Pharmaceutical Sciences Review and Research evaluated the antitumor effects of several triazole derivatives including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Evaluation

Research conducted on the antimicrobial properties of this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess activity and found promising results indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or viral replication proteins, thereby exerting its antibacterial or antiviral effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and preventing the proliferation of pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the [1,2,4]Triazolo[4,3-b]pyridazine Family

The following compounds share the core triazolopyridazine structure but differ in substituents at positions 6, 7, and 8:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol 6-CH₃, 7-C₂H₅, 8-OH C₈H₁₁N₅O 193.21
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol 6-CH₃, 8-OH C₆H₇N₅O 165.15
6-Ethyl-N-(2-(thiophen-2-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine 6-C₂H₅, 8-NH(CH₂)₂(C₄H₃S) C₁₃H₁₅N₆S 295.37
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine 6-CH₃, 8-NH(CH₂)₂(C₅H₄N) C₁₂H₁₄N₇ 256.29
8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine 6-CH₃, 8-Cl C₆H₆ClN₅ 183.60

Key Observations :

  • Substituent Effects on Polarity : The hydroxyl group at position 8 in the target compound enhances polarity compared to chlorinated analogues (e.g., 8-chloro derivatives) .
  • Lipophilicity: The ethyl group at position 7 increases lipophilicity relative to the 6-methyl-only analogue (165.15 g/mol vs.
  • Bioactivity : Amine-substituted derivatives (e.g., compound 9 in ) demonstrate enhanced receptor-binding capabilities due to flexible side chains, whereas the hydroxyl group in the target compound may favor hydrogen-bond interactions with enzymes .

Comparison with 6-Methyl Analogues :

  • The 6-methyl derivative (C₆H₇N₅O) is synthesized via hydrazine cyclization, yielding a compound with a melting point >280°C, indicating high thermal stability .
  • The target compound’s ethyl group may require additional steps, such as Grignard reactions or Pd-catalyzed cross-coupling, to introduce the alkyl chain .

Structure-Activity Relationship (SAR) Insights

Position 6 : Methyl or ethyl groups enhance steric bulk, improving binding to hydrophobic targets. For example, 6-methyl derivatives show higher α-glucosidase inhibition than unsubstituted analogues .

Position 7 : Ethyl substitution may increase metabolic stability compared to smaller alkyl groups, as seen in anti-diabetic triazolotriazepines .

Position 8 : Hydroxyl groups improve solubility but may reduce blood-brain barrier penetration compared to chloro or amine substituents .

Biological Activity

7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 178.19 g/mol
  • CAS Number : Not available in the provided sources.

Antimicrobial Activity

Research indicates that triazolo-pyridazine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds like this compound can inhibit the growth of various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported to be as low as 31.25 μg/mL against Mycobacterium bovis BCG, indicating potent activity against this pathogen .

Antiparasitic Activity

The compound has demonstrated efficacy against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal infections.

  • A study highlighted that triazolopyridazine derivatives had an EC50 value of 0.17 μM against C. parvum, significantly outperforming existing treatments like Nitazoxanide . This suggests a promising avenue for developing new treatments for cryptosporidiosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the triazole ring system is crucial for its interaction with biological targets. Research has focused on modifying different substituents on the triazole and pyridazine rings to enhance potency and selectivity while minimizing toxicity .

Study 1: Efficacy Against Cryptosporidium

In a comparative study involving various triazolopyridazine analogs, this compound was found to effectively eliminate C. parvum in vitro. The compound exhibited a rapid decline in parasite numbers at concentrations exceeding six times the EC90 .

Study 2: Antibacterial Properties

A synthesized library of triazolo-pyridazines was evaluated for antibacterial activity. The results indicated that certain derivatives had potent inhibitory effects on Gram-positive and Gram-negative bacteria. The structure of this compound was pivotal in enhancing its antibacterial efficacy .

Data Summary Table

Biological ActivityTarget OrganismEC50/MIC ValuesReference
AntimicrobialMycobacterium bovis BCGMIC = 31.25 μg/mL
AntiparasiticCryptosporidium parvumEC50 = 0.17 μM
AntibacterialVarious BacteriaVariable

Q & A

Basic Research Question

  • X-Ray Crystallography : Resolves bond angles and torsional conformations (e.g., carboxylate group twist at 55.6° from the triazolopyridazine plane) .
  • NMR Spectroscopy : Distinguishes substituent environments (e.g., ethyl and methyl groups at positions 6 and 7) .
  • HPLC-PDA : Validates purity (>95%) and detects trace impurities from incomplete reactions .

How should researchers resolve contradictions in spectroscopic data between synthetic batches?

Advanced Research Question

  • Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups and molecular weight .
  • Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystal packing variations that may alter spectral profiles .
  • Batch Comparison : Analyze reaction intermediates (e.g., hydrazinopyrazinones) to detect variability in precursor purity .

What safety protocols are critical for handling triazolopyridazine compounds in the laboratory?

Basic Research Question

  • PPE : Wear flame-retardant antistatic suits, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., DMFA, dichloromethane) .
  • Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture absorption and degradation .

What strategies are effective for designing biological activity studies on triazolopyridazine derivatives?

Advanced Research Question

  • In Vitro Screening : Prioritize assays targeting fungal or cancer cell lines, as structurally similar triazolopyridazines exhibit antifungal and antiproliferative activity .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents at positions 3, 6, and 7 to evaluate electronic and steric effects on bioactivity .
  • Docking Studies : Use molecular modeling to predict interactions with therapeutic targets (e.g., cytochrome P450 enzymes) .

How can computational frameworks enhance the development of novel triazolopyridazine derivatives?

Advanced Research Question

  • Quantum Mechanical Calculations : Predict regioselectivity in cyclization reactions by analyzing frontier molecular orbitals (FMOs) of intermediates .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize solvent selection .
  • QSAR Models : Correlate substituent properties (e.g., logP, molar refractivity) with biological activity to guide synthetic prioritization .

What methodologies are recommended for scaling up triazolopyridazine synthesis while maintaining reproducibility?

Advanced Research Question

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progression and adjust parameters dynamically .
  • Green Chemistry Principles : Replace DMFA with cyclopentyl methyl ether (CPME) for safer large-scale reactions without compromising yield .
  • Quality-by-Design (QbD) : Use factorial experiments to identify critical process parameters (CPPs) affecting purity and yield .

How can researchers address solubility challenges in pharmacokinetic studies of triazolopyridazines?

Advanced Research Question

  • Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .
  • Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) for in vitro assays to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

What are the best practices for documenting synthetic procedures and data in triazolopyridazine research?

Basic Research Question

  • Detailed Reaction Logs : Record solvent volumes, temperature gradients, and catalyst ratios to ensure reproducibility .
  • Open-Spectral Databases : Share NMR and HPLC data in public repositories (e.g., Zenodo) for cross-lab validation .
  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track batch-specific anomalies and adjustments .

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